A Comprehensive Guide to the NMR Spectral Analysis of 4,5,6,7-Tetrahydro-2H-indazol-5-amine Hydrochloride
A Comprehensive Guide to the NMR Spectral Analysis of 4,5,6,7-Tetrahydro-2H-indazol-5-amine Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydro-2H-indazol-5-amine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry and drug discovery. A precise and unambiguous structural characterization is paramount for its application in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a comprehensive framework for acquiring, interpreting, and validating the NMR spectral data of 4,5,6,7-tetrahydro-2H-indazol-5-amine hydrochloride. Rather than merely presenting data, this document offers a self-validating methodology, explaining the causality behind experimental choices and providing predictive insights grounded in fundamental NMR principles. It is designed to empower researchers to confidently elucidate the structure of this molecule and its analogs.
Molecular Structure and Key NMR Considerations
A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The title compound possesses several key features that directly influence its NMR signature.
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Heterocyclic Core: A bicyclic system composed of a pyrazole ring fused to a cyclohexene-derived ring.
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Alicyclic Ring: The saturated C4, C5, C6, and C7 carbons, which will exhibit complex splitting patterns due to proton-proton coupling.
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Chiral Center: The C5 carbon is a chiral center, which can lead to diastereotopic protons in the neighboring methylene (CH₂) groups, further complicating the spectra.
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Amine Group as a Hydrochloride Salt: The amine at the C5 position is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This has two significant consequences:
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Solubility: The salt form enhances solubility in polar protic solvents like D₂O or CD₃OD, and polar aprotic solvents like DMSO-d₆.[1]
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Electronic Effect: The positively charged ammonium group strongly deshields adjacent protons (especially H5), causing their signals to appear further downfield (at a higher ppm value).[2]
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Exchangeable Protons: The molecule contains protons on nitrogen atoms (N-H of the pyrazole and -NH₃⁺) that can exchange with deuterium atoms in certain solvents (like D₂O or CD₃OD), causing their signals to disappear from the ¹H NMR spectrum.[3] Observing these signals often requires an aprotic solvent like DMSO-d₆.
Caption: IUPAC numbering for the 4,5,6,7-tetrahydro-2H-indazole core.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. This protocol is designed to ensure data integrity.
Sample Preparation
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Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the hydrochloride salt, and its aprotic nature prevents the rapid exchange of N-H and -NH₃⁺ protons, allowing for their observation.[3] Deuterium oxide (D₂O) can be used as an alternative, but will result in the exchange and disappearance of these signals.
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Procedure: a. Weigh approximately 10-15 mg of 4,5,6,7-tetrahydro-2H-indazol-5-amine hydrochloride directly into a clean, dry vial. b. Add ~0.7 mL of DMSO-d₆ (or other chosen deuterated solvent). c. Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra.[4] d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely to prevent contamination or solvent evaporation.
NMR Data Acquisition
The following experiments, performed on a spectrometer of 400 MHz or higher, will provide a complete structural picture.
| Experiment | Purpose | Key Parameters to Set |
| ¹H NMR | To identify all proton environments, their relative numbers (integration), and their coupling patterns (multiplicity). | Spectral Width: ~12 ppm, Acquisition Time: ~3-4s, Relaxation Delay (d1): 2s, Number of Scans: 16 |
| ¹³C{¹H} NMR | To identify all unique carbon environments. | Spectral Width: ~220 ppm, Acquisition Time: ~1-2s, Relaxation Delay (d1): 2s, Number of Scans: 1024+ |
| ¹H-¹H COSY | To identify protons that are coupled to each other (typically through 2-3 bonds). | Symmetrical spectral widths in F1 and F2, Number of increments: 256, Scans per increment: 8 |
| ¹H-¹³C HSQC | To correlate each proton directly to the carbon it is attached to (¹JCH coupling). | F2 (¹H) Spectral Width: ~12 ppm, F1 (¹³C) Spectral Width: ~160 ppm, Number of increments: 256 |
| ¹H-¹³C HMBC | To identify long-range correlations (2-3 bonds) between protons and carbons. Crucial for connecting fragments and identifying quaternary carbons. | F2 (¹H) Spectral Width: ~12 ppm, F1 (¹³C) Spectral Width: ~220 ppm, Long-range coupling delay optimized for ~8 Hz |
Predicted NMR Spectra: Analysis and Interpretation
While a definitive experimental spectrum is not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence based on established principles of chemical shifts and coupling constants.[5][6]
Predicted ¹H NMR Spectrum (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Interpretation |
| N1-H | 12.0 - 13.0 | Broad singlet (br s) | 1H | Acidic proton on the pyrazole ring, typically broad and downfield. Exchangeable. |
| -NH₃⁺ | 8.5 - 9.5 | Broad singlet (br s) | 3H | Protons on the ammonium group. Highly deshielded and broad due to quadrupolar coupling with ¹⁴N and exchange. |
| C3-H | 7.5 - 7.8 | Singlet (s) | 1H | Aromatic-like proton on the pyrazole ring, appears as a singlet as it has no adjacent proton neighbors. |
| C5-H | 3.5 - 4.0 | Multiplet (m) | 1H | Methine proton. Shifted significantly downfield due to the strong inductive effect of the adjacent -NH₃⁺ group. Coupled to protons on C4 and C6. |
| C4-H₂, C7-H₂ | 2.5 - 3.0 | Multiplet (m) | 4H | Methylene protons adjacent to the pyrazole ring fusion. Deshielded relative to C6-H₂. |
| C6-H₂ | 1.8 - 2.2 | Multiplet (m) | 2H | Methylene protons on the alicyclic ring. Expected to be the most upfield of the non-exchangeable protons. |
Note: The signals for the methylene protons (C4, C6, C7) will likely be complex multiplets due to overlapping signals and potential diastereotopicity arising from the C5 chiral center.
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | Rationale / Interpretation |
| C7a | 140 - 145 | Quaternary carbon at the ring fusion, part of the pyrazole ring. |
| C3 | 130 - 135 | CH carbon in the pyrazole ring. |
| C3a | 115 - 120 | Quaternary carbon at the ring fusion, adjacent to N1. |
| C5 | 45 - 55 | Methine carbon directly attached to the nitrogen. Significantly shifted downfield. |
| C4, C7 | 25 - 35 | Methylene carbons adjacent to the ring fusion. |
| C6 | 20 - 25 | Methylene carbon, expected to be the most upfield carbon in the alicyclic ring. |
Structural Elucidation with 2D NMR
Two-dimensional NMR experiments are essential for unambiguously assigning the complex signals of the alicyclic ring and confirming the overall molecular scaffold.
COSY: Mapping the Proton Network
The COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to one another. For this molecule, it will be instrumental in tracing the connectivity of the saturated ring.[7][8]
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Expected Correlations:
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The C5-H proton will show cross-peaks to the protons on C4 and C6 .
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The C4-H₂ protons will show cross-peaks to C5-H .
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The C6-H₂ protons will show cross-peaks to C5-H and C7-H₂ .
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The C7-H₂ protons will show cross-peaks to C6-H₂ .
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The C3-H and N-H protons will not show any COSY correlations, confirming their isolation from the aliphatic spin system.
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Caption: Predicted ¹H-¹H COSY correlations in the alicyclic ring.
HSQC and HMBC: The Carbon-Proton Connection
HSQC (Heteronuclear Single Quantum Coherence) links each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. The real power for scaffold confirmation comes from the HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two or three bonds.[9]
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Key HMBC Correlations for Structural Validation:
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From C4-H₂: Correlations to C5, C6, and crucially, to the quaternary carbon C3a .
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From C7-H₂: Correlations to C5, C6, and the quaternary carbon C7a .
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From C3-H: Correlations to the quaternary carbons C3a and C7a , definitively locking the pyrazole ring to the alicyclic system.
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From N1-H: A potential correlation to C3a and C7a .
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Caption: Key HMBC correlations for confirming the molecular scaffold.
Conclusion
The structural elucidation of 4,5,6,7-tetrahydro-2H-indazol-5-amine hydrochloride via NMR spectroscopy is a straightforward process when a systematic, multi-technique approach is employed. By understanding the influence of the hydrochloride salt and the inherent complexities of the alicyclic ring, researchers can make confident predictions. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a robust, self-validating dataset that confirms proton and carbon assignments, maps the spin-spin coupling network, and verifies the connectivity of the core scaffold. This guide provides the necessary framework for any scientist or drug development professional to successfully perform and interpret this critical analysis.
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